Ethyl 6-(diethylphosphono)hexanoate
Overview
Description
Synthesis Analysis
EDH is prepared through a reaction between 6-aminohexanoic acid and diethylphosphonoacetic acid in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC).Molecular Structure Analysis
The molecular formula of Ethyl 6-(diethylphosphono)hexanoate is C12H25O5P . It has a molecular weight of 280.30 . The SMILES string representation of the molecule isCCOC(=O)CCCCCP(=O)(OCC)OCC
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.441 . The density of the compound is 1.040 g/mL at 25 °C . It has a boiling point of 114-118/0.3 mmHg .Scientific Research Applications
Chemical Warfare Agent Detoxification : The oxidative detoxification of phosphonothiolates, including chemical nerve agents like O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX), is a significant application. These compounds are examined for their oxidative degradation by various peroxygen compounds (Yang et al., 1990).
Extraction from Environmental Samples : Research involving the extraction of nerve agent VX from soils highlights the importance of such chemicals in environmental studies. This includes methods for efficient extraction and identification of degradation products of VX from soil samples (Montauban et al., 2004).
Water Treatment and Environmental Management : The use of functionalized resins containing aminomethylphosphonate for the removal of toxic substances like Cr(III) and organic dyes from water indicates the role of such compounds in water purification technologies (Ali et al., 2017).
NMR Spectroscopy in Biological Studies : In the field of biochemistry, such compounds have been used in the alignment of biological macromolecules in novel nonionic liquid crystalline media for NMR experiments. This aids in the study of proteins, DNA, and protein/DNA complexes (Rückert and Otting, 2000).
Corrosion Inhibition : The synthesis and study of ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives demonstrate their efficiency as corrosion inhibitors, highlighting their industrial applications in protecting metals (Djenane et al., 2019).
Agricultural Applications : Ethephon, a related compound, has been used as a stimulant for latex production in rubber trees (Hevea brasiliensis), indicating its role in agricultural productivity enhancement (Putranto et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6-diethoxyphosphorylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O5P/c1-4-15-12(13)10-8-7-9-11-18(14,16-5-2)17-6-3/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDHFXPPUPIKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345676 | |
Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-29-6 | |
Record name | ETHYL 6-(DIETHYLPHOSPHONO)HEXANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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